2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-2-21-9-14(20)15-8-13-17-16-12-6-5-10(18-19(12)13)11-4-3-7-22-11/h3-7H,2,8-9H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARNZMGTXBDVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=NN=C2N1N=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with a variety of enzymes and receptors.
Mode of Action
It is known that triazole compounds, which are structurally similar, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities.
Biological Activity
The compound 2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide represents a novel class of biologically active molecules with potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazolo-pyridazine core with an ethoxy and acetamide substituent, which may contribute to its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that such compounds could induce apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and chromatin condensation .
Antimicrobial Activity
Compounds derived from thiophene and triazole structures often exhibit significant antimicrobial properties. Studies indicate that similar compounds showed effectiveness against bacterial strains like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) reported in the range of 15.62 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class may inhibit key enzymes involved in tumor progression or microbial metabolism.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a critical mechanism for its antitumor activity.
- Interaction with DNA : Some studies suggest that these compounds may bind to DNA or interfere with DNA replication processes.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives of triazoles on glioblastoma multiforme and breast adenocarcinoma cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the nanomolar range, demonstrating potent antiproliferative effects .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activities of thiophene-based compounds. Results showed that these compounds effectively inhibited the growth of multiple strains of bacteria and fungi. The study utilized disk diffusion methods to assess efficacy and confirmed significant activity against E. coli and C. albicans .
Data Tables
| Activity Type | Tested Compound | IC50/MIC Values | Cell Line/Organism |
|---|---|---|---|
| Antitumor Activity | Triazole Derivative | IC50 ~ 10 nM | Glioblastoma Multiforme |
| Antimicrobial Activity | Thiophene-based Compound | MIC = 15.62 µg/mL | Staphylococcus aureus |
| MIC = 15.62 µg/mL | Candida albicans |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to 2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. Research indicates that derivatives of triazolo-pyridazine structures exhibit significant activity against various viruses. For instance, compounds with similar scaffolds have shown promising results in inhibiting viral replication in cell cultures at low micromolar concentrations .
Anticancer Properties
The compound's structure suggests potential anticancer properties. The presence of heterocycles such as triazoles and pyridazines is known to enhance biological activity against cancer cells. Studies have indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
Pesticidal Activity
Compounds that incorporate thiophene and triazole moieties have been investigated for their pesticidal properties. In particular, studies have shown that these compounds can act as effective fungicides against a range of plant pathogens. The mechanism involves disrupting fungal cell wall synthesis or inhibiting key enzymatic pathways essential for fungal growth .
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers. Research has demonstrated that adding such compounds can improve the performance of materials used in coatings and electronic devices by providing additional functionalities such as conductivity or resistance to degradation .
Case Study 1: Antiviral Efficacy
A study published in MDPI explored a series of triazole derivatives similar to this compound. The results showed that certain modifications significantly enhanced their antiviral activity against HIV and other viruses in vitro. The most potent derivatives exhibited EC50 values lower than those of established antiviral drugs, suggesting a viable path for further development into therapeutic agents .
Case Study 2: Agricultural Use
Research conducted on thiophene-containing compounds demonstrated their effectiveness as fungicides in agricultural settings. Field trials indicated that these compounds significantly reduced the incidence of fungal diseases in crops such as wheat and corn. The application rates were optimized to ensure minimal environmental impact while maintaining efficacy against target pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide can be contextualized against analogous triazolo-pyridazine and acetamide derivatives, as detailed below:
Table 1: Structural and Activity Comparison of Triazolo-Pyridazine/Acetamide Derivatives
Key Observations:
Core Structure Variations: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in . The latter exhibits potent CDK5/p25 inhibition (IC50: 30–42 nM), likely due to the electron-withdrawing dichloro group in Compound S enhancing binding affinity . Thiophene vs.
Acetamide Functionalization :
- The 2-ethoxy group in the target compound’s acetamide chain could enhance metabolic stability compared to the methoxy group in ’s derivative .
- Dichloroacetamide (Compound S, ) shows higher potency than unsubstituted acetamides, suggesting halogenation as a strategy for boosting activity .
Biological Activity :
- While direct data for the target compound are unavailable, highlights that triazolo-pyridazines with methyl and aryl substitutions (e.g., 891117-12-7) exhibit cytotoxic effects, implying the thiophene-ethoxy combination may require empirical validation .
Synthetic Pathways :
- The synthesis of similar compounds often involves alkylation of thioether groups () or annulation of triazole rings onto azine precursors (), suggesting feasible routes for the target compound’s preparation .
Q & A
Q. What are the critical steps in synthesizing 2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide?
The synthesis typically involves:
- Cyclization of hydrazine derivatives with thiophene-substituted aldehydes to form the triazolo[4,3-b]pyridazine core.
- Thioether/acetamide formation via nucleophilic substitution or condensation reactions. For example, reacting intermediates with ethoxy-acetamide derivatives under basic conditions (e.g., NaH in DMF) .
- Purification using column chromatography or recrystallization, monitored by TLC and characterized via NMR and HPLC .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and connectivity .
- Mass spectrometry (MS) for molecular weight validation .
- HPLC to assess purity (>95% is standard for pharmacological studies) .
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane due to hydrophobic aromatic and heterocyclic moieties. Aqueous solubility is low, requiring co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Stable at room temperature in inert atmospheres. Degradation risks include hydrolysis of the acetamide group under acidic/basic conditions or oxidation of the thiophene ring .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing side reactions?
- Reaction condition tuning : Use anhydrous solvents, controlled temperatures (e.g., 0–60°C), and catalysts like EDCI/HOBt for amide bond formation .
- Protective group strategies : Temporarily shield reactive sites (e.g., thiophene sulfur) during synthesis to prevent undesired cross-reactions .
- Real-time monitoring : Employ in-situ FTIR or TLC to track reaction progress and terminate steps at optimal conversion points .
Q. How should contradictory bioactivity data across different assays be analyzed?
- Cross-validation : Compare results from orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) to distinguish target-specific effects from off-target interactions .
- Purity reassessment : Contaminants (e.g., unreacted intermediates) may cause false positives; re-purify the compound and repeat assays .
- Computational docking : Use molecular dynamics simulations to verify binding mode consistency with structural data .
Q. What computational methods are recommended for predicting biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, leveraging the triazolo-pyridazine core’s affinity for ATP-binding pockets .
- QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends from analogous compounds .
Q. How does the thiophene-2-yl group influence reactivity in functionalization studies?
- Electrophilic substitution : The thiophene sulfur directs reactions to the 5-position, enabling halogenation or nitration for further derivatization .
- Coordination chemistry : The sulfur can act as a ligand for metal catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
Q. What strategies improve pharmacokinetic properties without compromising activity?
- Prodrug design : Modify the ethoxy group to a hydrolyzable ester for enhanced oral bioavailability .
- Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) on the acetamide chain to balance membrane permeability and solubility .
Data Contradiction and Reproducibility
Q. How to address solubility-related inconsistencies in in vitro vs. in vivo assays?
- Vehicle optimization : Use biocompatible surfactants (e.g., Cremophor EL) for in vivo studies to mimic in vitro solubility conditions .
- Metabolite profiling : LC-MS/MS to identify degradation products that may alter activity in physiological environments .
Q. Why might biological activity vary between research groups?
- Protocol variability : Standardize assay conditions (e.g., cell lines, incubation times) and validate compound stability under experimental settings .
- Batch-to-batch differences : Ensure synthetic reproducibility via strict QC (e.g., identical reagent sources, NMR batch comparisons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
